Hycon

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

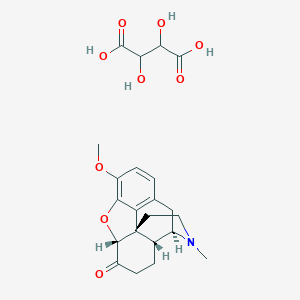

El bitartrato de hidrocodona se sintetiza a través de una serie de reacciones químicas que comienzan con la codeína. El proceso implica la oxidación de la codeína a codeinona, seguida de un paso de reducción para formar hidrocodona . El paso final implica la reacción de la hidrocodona con ácido tartárico para formar bitartrato de hidrocodona .

Métodos de Producción Industrial

La producción industrial del bitartrato de hidrocodona implica la síntesis a gran escala utilizando reacciones químicas similares, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bitartrato de hidrocodona sufre varias reacciones químicas, que incluyen:

Oxidación: Conversión de la codeína a codeinona.

Reducción: Reducción de la codeinona a hidrocodona.

Sustitución: Formación de bitartrato de hidrocodona mediante la reacción de hidrocodona con ácido tartárico.

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes comunes como permanganato de potasio u óxido de cromo.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Ácido tartárico en un medio acuoso o alcohólico.

Principales Productos

Oxidación: Codeinona.

Reducción: Hidrocodona.

Sustitución: Bitartrato de hidrocodona.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Hycon is primarily utilized for its analgesic and cough suppressant properties. Its mechanism of action involves binding to opioid receptors in the central nervous system, which results in pain relief and sedation. The following table summarizes its pharmacological applications:

| Application | Description |

|---|---|

| Pain Management | Effective for acute pain relief due to its higher potency compared to codeine. |

| Cough Suppression | Used as a cough suppressant in clinical settings. |

| Research | Investigated for its interactions with opioid receptors to optimize therapeutic regimens. |

This compound's potency relative to other opioids makes it a significant candidate for research into pain management strategies. It is noted for having a greater risk of addiction compared to traditional opioids like codeine, which necessitates careful consideration in clinical use.

Comparative Analysis with Other Opioids

This compound's unique profile can be better understood through comparison with other opioids. The following table illustrates key differences:

| Compound | Potency Relative to Codeine | Primary Use | Unique Features |

|---|---|---|---|

| Codeine | Baseline | Pain relief | Milder analgesic effect |

| Hydrocodone | More potent | Pain relief | Often combined with acetaminophen |

| Dihydrocodeinone | More potent | Pain relief | Less addictive than this compound |

| Hydromorphone | Significantly more potent | Severe pain management | Higher risk of addiction |

| Oxycodone | More potent | Pain relief | Greater potential for misuse |

| This compound | Higher than codeine | Cough suppression, pain relief | Significant risk of addiction |

This comparison highlights this compound's efficacy while also raising concerns regarding its potential for misuse and addiction .

Case Studies and Research Findings

Research on this compound has revealed significant insights into its pharmacodynamics and therapeutic potential:

- A study examining the interactions of this compound with opioid receptors indicated that understanding these interactions is crucial for optimizing treatment regimens, particularly in patients with chronic pain conditions.

- Clinical trials have demonstrated this compound’s effectiveness in managing acute pain, leading to its consideration as a viable alternative to less potent opioids.

Future Directions in Research

The ongoing research into this compound aims to explore:

- Enhanced formulations : Developing combinations that mitigate addiction risks while maintaining analgesic efficacy.

- Expanded therapeutic uses : Investigating potential applications beyond pain management, including its role in treating other conditions influenced by opioid receptors.

Mecanismo De Acción

El bitartrato de hidrocodona ejerce sus efectos uniéndose al receptor opioide mu (MOR) con alta afinidad, seguido de los receptores opioides delta (DOR) . Esta unión inhibe la liberación de neurotransmisores, lo que lleva a la analgesia y la supresión de la tos . El compuesto también afecta los centros respiratorios del tronco encefálico, lo que lleva a la depresión respiratoria a altas dosis .

Comparación Con Compuestos Similares

Compuestos Similares

Codeína: Un opioide natural utilizado para el alivio del dolor y la supresión de la tos.

Oxicodona: Un opioide sintético similar a la hidrocodona, utilizado para el dolor moderado a intenso.

Morfina: Un opioide natural utilizado para el manejo del dolor intenso.

Singularidad

El bitartrato de hidrocodona es único debido a su eficacia equilibrada en el alivio del dolor y la supresión de la tos, lo que lo convierte en un compuesto versátil en entornos clínicos . A diferencia de la codeína, la hidrocodona tiene una mayor potencia y una mayor duración de acción . En comparación con la oxicodona, la hidrocodona tiene un menor riesgo de abuso y dependencia .

Actividad Biológica

Hycon, a compound with diverse applications in biological systems, exhibits various biological activities that are critical for its functionality in both therapeutic and industrial contexts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily known as a context-aware hypermedia framework developed for enhancing the annotation of protein functions and interactions. Its applications extend to various fields, including bioinformatics and molecular biology. Understanding its biological activity involves exploring its impact on cellular processes, protein function annotation, and potential therapeutic uses.

This compound's biological activity can be attributed to its ability to interact with various biomolecules and influence cellular pathways. Key mechanisms include:

- Protein Interaction : this compound facilitates the identification and annotation of functional residues in proteins, which is crucial for understanding their roles in biological processes .

- Signaling Pathways : It plays a role in modulating signaling pathways that are essential for cellular responses to environmental stimuli .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Protein Function Annotation

In a study focused on the influenza A virus PB1 protein, researchers utilized this compound to systematically identify functional residues essential for viral replication. The study employed saturation mutagenesis and high-throughput sequencing to assess the impact of mutations on protein stability and function. This approach demonstrated high sensitivity in annotating known canonical polymerase functional residues while also identifying noncanonical residues critical for nuclear import .

Case Study 2: Stress Response Mechanisms

Another investigation explored the role of this compound in yeast cells' response to osmotic stress. The study revealed that this compound could enhance the understanding of the Hog1 signaling cascade's activation during salt stress. The research highlighted how this compound's framework allowed for modeling the bimodal response of yeast cells under varying stress conditions, providing insights into stochastic mechanisms governing cellular behavior .

Research Findings

Recent findings indicate that this compound's application extends beyond mere annotation. It has been shown to significantly influence:

- Gene Expression : Activation of specific genes involved in stress response pathways.

- Cellular Adaptation : Enhancing the ability of cells to adapt to environmental changes through improved signaling pathway modulation.

Propiedades

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZNMVJJKMFGX-BWCYBWMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162277 | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-71-5 | |

| Record name | Hydrocodone bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocodone bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocodone hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.